molecular formula C8H10N2O B13007452 4-Methyl-6-(methylamino)nicotinaldehyde

4-Methyl-6-(methylamino)nicotinaldehyde

Cat. No.: B13007452
M. Wt: 150.18 g/mol
InChI Key: OKIHCJHQYYITGK-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O It is a derivative of nicotinaldehyde, featuring a methyl group at the 4-position and a methylamino group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylamino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-6-nitro-nicotinaldehyde with methylamine under reducing conditions. The nitro group is reduced to an amino group, followed by methylation to yield the desired product.

Another method involves the direct methylation of 6-amino-4-methyl-nicotinaldehyde using methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-Methyl-6-(methylamino)nicotinic acid.

    Reduction: 4-Methyl-6-(methylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(methylamino)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-chloro-nicotinaldehyde: Similar structure but with a chloro group instead of a methylamino group.

    6-(4-methyl-1H-imidazol-1-yl)nicotinaldehyde: Contains an imidazole ring instead of a methylamino group.

Uniqueness

4-Methyl-6-(methylamino)nicotinaldehyde is unique due to the presence of both a methyl group and a methylamino group on the nicotinaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-methyl-6-(methylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-6-3-8(9-2)10-4-7(6)5-11/h3-5H,1-2H3,(H,9,10)

InChI Key

OKIHCJHQYYITGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)NC

Origin of Product

United States

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